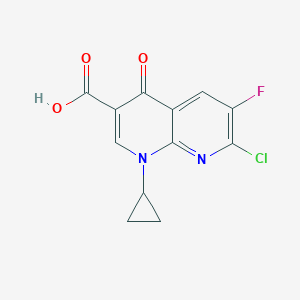
イブプロフェン不純物M
概要
説明
2-Hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic acid, also known as rac a-hydroxy ibuprofen, belongs to the class of organic compounds known as phenylpropanes. These are organic compounds containing a phenylpropane moiety. 2-Hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic acid is considered to be a practically insoluble (in water) and relatively neutral molecule.
科学的研究の応用
薬物製剤における溶解度向上
イブプロフェン不純物Mは、溶解度を高めた固体分散体を製剤化する際に重要な溶解度パラメーターについて研究されてきました . これは、特に水への溶解度が低い薬物において重要であり、生体利用率の向上を目指しています。
分析用較正のための認証済み基準物質
This compoundは、認証済み基準物質として、分析方法の正確性と信頼性を確保するために、特に医薬品品質管理において分析ラボで使用されています .
抗炎症薬の合成
この化合物は、新しい抗炎症薬の合成における前駆体として役立ちます。 研究者は、チアゾリジン-4-オン誘導体などのその誘導体を、潜在的な抗炎症用途について探求してきました .
薬理学的調査
This compoundは、他のNSAIDsと比較したその有効性と安全性プロファイルを理解するための薬理学的調査に関与しています。 臨床試験で比較対象として使用され、治療上の利点を評価しています .
医薬品における不純物プロファイリング
製薬業界では、this compoundは、薬物の安全性と規制基準への適合性を確保するために、不純物プロファイリングの一環として特定および定量化されます .
薬物安定性試験
This compoundの安定性は、さまざまな条件で評価され、その分解経路を理解します。 この情報は、医薬品製品の保存期間を予測するために不可欠です .
鎮痛薬の合成
研究には、フリーデル・クラフツアシル化などのプロセスを通じて、塩基性化合物からthis compoundを合成することが含まれ、効果的な鎮痛薬の開発を目指しています .
教育および訓練目的
学術機関では、this compoundは、学生に医薬品化合物の合成と分析を教え、トレーニングするために使用され、有機化学と薬理学の実践的な経験を提供しています .
作用機序
Target of Action
Ibuprofen Impurity M, also known as 2-(4-Isobutylphenyl)-2-hydroxypropionic Acid or rac alpha-Hydroxy Ibuprofen, is a derivative of ibuprofen. The primary targets of ibuprofen are the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are mediators of pain and fever, and thromboxanes, which stimulate blood clotting .
Mode of Action
Ibuprofen is a non-selective inhibitor of COX-1 and COX-2 . By inhibiting these enzymes, ibuprofen reduces the production of prostaglandins and thromboxanes, thereby alleviating pain, fever, and inflammation .
Biochemical Pathways
The inhibition of COX-1 and COX-2 by ibuprofen impacts the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins and thromboxanes. By inhibiting COX enzymes, ibuprofen reduces the synthesis of these compounds, leading to reduced pain, fever, and inflammation .
Pharmacokinetics
Ibuprofen itself demonstrates marked stereoselectivity in its pharmacokinetics . Once administered, the R-enantiomer undergoes extensive interconversion to the S-enantiomer in vivo . It is generally proposed that the S-enantiomer is capable of eliciting stronger pharmacological activity than the R-enantiomer .
Result of Action
The primary result of ibuprofen’s action is the reduction of pain, fever, and inflammation. This is achieved through the inhibition of prostaglandin and thromboxane synthesis . As a derivative of ibuprofen, Ibuprofen Impurity M is likely to have similar effects, although specific studies on this compound are lacking.
Action Environment
The environment can influence the action, efficacy, and stability of pharmaceutical compounds. For instance, storage conditions such as light, oxygen, and humidity can hasten the degradation of medications . Furthermore, the inactive ingredients in a medication’s formulation can also affect its degradation rate . .
特性
IUPAC Name |
2-hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-9(2)8-10-4-6-11(7-5-10)13(3,16)12(14)15/h4-7,9,16H,8H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APEODKDQAWQDLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20874462 | |
| Record name | BENZENEACETIC ACID, 4-isoBUTYL-a-HYDROXY-a-METHY | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20874462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60057-62-7, 82412-82-6 | |
| Record name | 2-(4-Isobutylphenyl)-2-hydroxypropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060057627 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BENZENEACETIC ACID, 4-isoBUTYL-a-HYDROXY-a-METHY | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20874462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-ISOBUTYLPHENYL)-2-HYDROXYPROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72Z1R0AQ22 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(+)-3-[3-(Tert-butylamino)-2-hydroxypropoxy]-4-morpholino-1,2,5-thiadiazole maleate](/img/structure/B28685.png)
![(S)-4-[4-(OXIRANYLMETHOXY)-1,2,5-THIADIAZOL-3-YL]MORPHOLINE](/img/structure/B28686.png)
![4-[4-[(2R)-2-Oxiranylmethoxy]-1,2,5-thiadiazol-3-YL]-morpholine](/img/structure/B28687.png)
![rac 4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine](/img/structure/B28688.png)
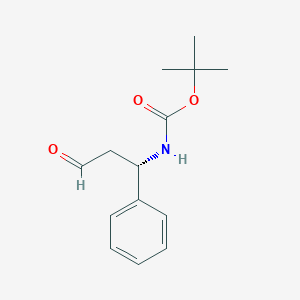
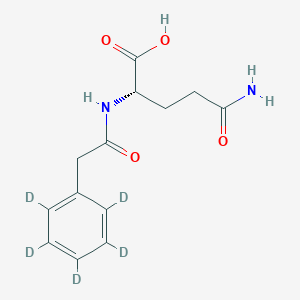
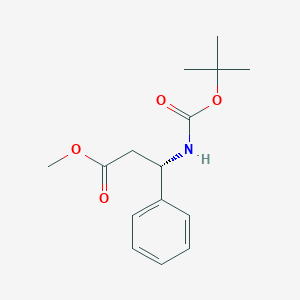
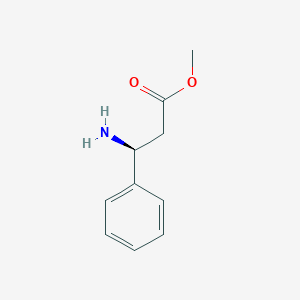
![N-((1R,3s,5S)-8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide](/img/structure/B28707.png)
![8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B28708.png)
![8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oxime](/img/structure/B28711.png)
![4-(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-2-propanoic Acid Methyl Ester](/img/structure/B28717.png)

